dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
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Overview
Description
dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphoryl group, a dioxolane ring, and a phenylmethoxyethyl moiety. Its intricate structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable dioxolane precursor and introduce the phosphoryl group through a phosphorylation reaction using dimethyl phosphite under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethoxyphosphoryl)acetic acid: Shares the phosphoryl group but differs in the overall structure and functional groups.
Tert-butyl 2-(dimethoxyphosphoryl)-4-{(1R,3R,6S)-1,6-dimethyl-2-methylene-3-[(2E)-3-methyl-6-oxo-2-hexenyl]cyclohexyl}butanoate: Similar in having a phosphoryl group but with a different core structure and substituents.
Uniqueness
The uniqueness of dimethyl 2-((4R,5R)-5-((R)-2-(benzyloxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate lies in its combination of a dioxolane ring, a phenylmethoxyethyl moiety, and a phosphoryl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,14,16-17,19H,10-12H2,1-4H3/t14-,16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJBSRLDSKBYPZ-OIISXLGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)CP(=O)(OC)OC)C(COCC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(=O)CP(=O)(OC)OC)[C@@H](COCC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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